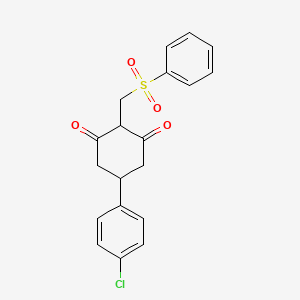
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-ethyl-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-ethyl-2-furancarboxamide is a benzodioxine.
Scientific Research Applications
Synthesis and Derivative Formation
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-ethyl-2-furancarboxamide and its derivatives are synthesized for potential therapeutic applications. The process involves reactions with nucleophilic amines in a basic environment, leading to the formation of various carboxamides and aminomethylene derivatives (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antibacterial and Anti-inflammatory Properties
- Some derivatives have demonstrated antibacterial potential against Gram-positive and Gram-negative strains and moderate enzyme inhibition, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017). Additionally, certain derivatives have shown anti-inflammatory activities, comparable to known anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).
Application in Therapeutic Agent Synthesis
- The compound and its derivatives are used as chiral synthons for the enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate, among others. The focus on enantiomeric purity is vital for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Potential in Treating Cognitive Disorders
- Derivatives of this compound have been explored as selective agonists for the α7 neuronal nicotinic acetylcholine receptor, indicating potential in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).
properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-ethylfuran-2-carboxamide |
InChI |
InChI=1S/C16H17NO4/c1-2-11-7-8-15(20-11)16(18)17-9-12-10-19-13-5-3-4-6-14(13)21-12/h3-8,12H,2,9-10H2,1H3,(H,17,18) |
InChI Key |
BMDUNLDUEMNPMW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(O1)C(=O)NCC2COC3=CC=CC=C3O2 |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NCC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide](/img/structure/B1227152.png)
![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide](/img/structure/B1227154.png)
![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)
![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)
![4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1227168.png)

![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)

![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)